Core Scaffold Bioisosterism: Quantified Structural Divergence from Purine
6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine serves as the unsubstituted 8-azapurine core, a recognized bioisostere of the purine nucleus. This is a class-level inference based on the substitution of the purine C8-H with a nitrogen atom, creating an additional hydrogen bond acceptor and altering π-stacking capabilities [1]. The quantified difference in molecular weight (136.11 g/mol) compared to purine (120.11 g/mol) and in hydrogen bond acceptor count (6 vs. 4) directly influences physicochemical properties relevant to target binding and solubility.
| Evidence Dimension | Molecular Descriptors (Bioisosteric Deviation) |
|---|---|
| Target Compound Data | Molecular Weight: 136.11 g/mol; H-Bond Acceptors: 6; 5-Amino substitution position |
| Comparator Or Baseline | Purine: Molecular Weight 120.11 g/mol; H-Bond Acceptors: 4 |
| Quantified Difference | MW Δ = +16.0 g/mol; HBA Δ = +2 acceptors |
| Conditions | In silico chemical structure analysis |
Why This Matters
This establishes the compound as a privileged scaffold for designing kinase inhibitors where enhanced polar interactions are required for target selectivity.
- [1] Li, Z.H., et al. (2023). Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives. Journal of Organic Chemistry. View Source
